molecular formula C18H15ClO3 B8274356 3-(4-Chlorophenyl)-7-hydroxy-2-isopropyl-chromen-4-one

3-(4-Chlorophenyl)-7-hydroxy-2-isopropyl-chromen-4-one

Cat. No. B8274356
M. Wt: 314.8 g/mol
InChI Key: BKVKMEQBLSFZMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732435B2

Procedure details

A mixture of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)-ethanone (100 g, 0.382 mol), iso-butyric acid anhydride (380 ml, 2.29 mol) and dry pyridine (380 ml, 4.69 mol) is stirred at 140° C. for 12 h and then allowed to cool to room temperature. The volatile components are removed in vacuo, and the resulting dark brown oil is dried under high vacuum to give crude isobutyric acid 3-(4-chlorophenyl)-2-isopropyl-4-oxo-4H-chromen-7-yl ester. To a mixture of this crude ester and methanol (400 ml) is added aqueous KOH (250 ml, 5 M) [CAUTION: EXOTHERM]. The dark solution is stirred for 1.5 h, and the methanol is then evaporated in vacuo. The resulting solution is acidified with 2 M HCl to pH 3 to give a brown precipitate, which is removed by filtration. The brown solid is washed with water (3×) and isopropyl ether and then air-dried. The remaining aqueous solution is extracted with ethyl acetate (4×), and the combined organic phases are washed with water (3×), dried (Na2SO4) and evaporated to give a red oil, which solidifies to give a brown solid. The brown solid is washed with isopropyl ether and air-dried. The combined aqueous phases are extracted again (ethyl acetate) to provide a third crop of product.
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:17](=[O:18])[C:16]3[C:11](=[CH:12][C:13]([O:19]C(=O)C(C)C)=[CH:14][CH:15]=3)[O:10][C:9]=2[CH:25]([CH3:27])[CH3:26])=[CH:4][CH:3]=1.[OH-].[K+]>CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[C:17](=[O:18])[C:16]3[C:11](=[CH:12][C:13]([OH:19])=[CH:14][CH:15]=3)[O:10][C:9]=2[CH:25]([CH3:27])[CH3:26])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=C(OC2=CC(=CC=C2C1=O)OC(C(C)C)=O)C(C)C
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The dark solution is stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the methanol is then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown precipitate, which
CUSTOM
Type
CUSTOM
Details
is removed by filtration
WASH
Type
WASH
Details
The brown solid is washed with water (3×) and isopropyl ether
CUSTOM
Type
CUSTOM
Details
air-dried
EXTRACTION
Type
EXTRACTION
Details
The remaining aqueous solution is extracted with ethyl acetate (4×)
WASH
Type
WASH
Details
the combined organic phases are washed with water (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a red oil, which
CUSTOM
Type
CUSTOM
Details
to give a brown solid
WASH
Type
WASH
Details
The brown solid is washed with isopropyl ether
CUSTOM
Type
CUSTOM
Details
air-dried
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous phases are extracted again (ethyl acetate)
CUSTOM
Type
CUSTOM
Details
to provide a third crop of product

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
ClC1=CC=C(C=C1)C1=C(OC2=CC(=CC=C2C1=O)O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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